Home > Products > Screening Compounds P12188 > 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime
3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime - 41970-88-1

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime

Catalog Number: EVT-13875442
CAS Number: 41970-88-1
Molecular Formula: C50H64N2O14
Molecular Weight: 917.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime is a synthetic derivative of rifamycin, a class of antibiotics known for their effectiveness against bacterial infections, particularly tuberculosis. This compound is characterized by its unique structural modifications that enhance its pharmacological properties.

Source and Classification

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime is derived from rifamycin SV, which is produced by the bacterium Amycolatopsis rifamycinica. The compound falls under the category of antimicrobial agents, specifically targeting bacterial ribonucleic acid synthesis. It is classified within the Anatomical Therapeutic Chemical classification system as an antibiotic, with a specific focus on its action against mycobacterial infections.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime typically involves several key steps:

  1. Starting Material: The synthesis begins with rifamycin SV, which serves as the core structure.
  2. Formylation: The introduction of the formyl group is achieved through a reaction with an appropriate formylating agent, often using reagents like paraformaldehyde or other aldehydes under acidic or basic conditions.
  3. Oxime Formation: The oxime functionality is introduced by reacting the aldehyde intermediate with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the oxime linkage.
  4. Phenoxyhexyl Substitution: The final step involves attaching the 6-phenoxyhexyl group, which can be accomplished through nucleophilic substitution reactions, where the phenoxyhexyl moiety is introduced via a suitable leaving group.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime is C38H47N2O13C_{38}H_{47}N_{2}O_{13}. The compound features a complex structure that includes:

  • A rifamycin backbone,
  • A formyl group,
  • An oxime functional group,
  • A phenoxyhexyl chain.

The structural configuration can be visualized in three-dimensional models, which reveal the spatial arrangement of atoms and functional groups critical for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime participates in various chemical reactions typical for oximes and antibiotics:

  1. Hydrolysis: Under acidic or basic conditions, oximes can undergo hydrolysis to regenerate the corresponding carbonyl compound.
  2. Reduction: The oxime can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Reactivity with Electrophiles: The electron-rich nature of the oxime nitrogen allows it to engage in electrophilic aromatic substitutions or nucleophilic attacks on electrophiles.

These reactions are essential for modifying the compound to enhance its therapeutic efficacy or alter its pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for 3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime primarily involves inhibition of bacterial RNA synthesis. It binds to the bacterial RNA polymerase, obstructing the transcription process, which ultimately leads to bacterial cell death.

The binding affinity and inhibitory potency can be influenced by the structural modifications present in this compound compared to other rifamycins. Studies have shown that derivatives with bulky substituents may exhibit improved selectivity against mycobacterial strains.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 705.87 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for rifamycin derivatives.

These properties are crucial for determining formulation strategies in pharmaceutical applications.

Applications

Scientific Uses

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime has significant applications in:

  1. Antibacterial Therapy: Its primary application lies in treating infections caused by resistant strains of bacteria, particularly mycobacteria.
  2. Research: It serves as a valuable tool in studying bacterial RNA polymerase mechanisms and developing new antibiotics.
  3. Pharmaceutical Development: The compound's unique structure allows for further modifications aimed at enhancing efficacy and reducing side effects.
Introduction to 3-Formylrifamycin SV O-(6-Phenoxyhexyl)Oxime: Contextualizing Its Role in Antibiotic Research

Historical Development of Rifamycin Derivatives in Antimicrobial Therapy

The rifamycin class represents a cornerstone in the fight against bacterial infections, particularly tuberculosis and Gram-positive pathogens. Discovered in 1957 from Amycolatopsis mediterranei (originally Streptomyces mediterranei), rifamycin B served as the progenitor for semisynthetic derivatives optimized for enhanced pharmacological properties [1] [6]. Rifamycin SV, introduced clinically in 1962, exhibited broad-spectrum activity against mycobacteria and Gram-positive bacteria by inhibiting DNA-dependent RNA polymerase, a mechanism shared across this antibiotic class [6]. Despite its efficacy, rifamycin SV faced limitations due to poor oral bioavailability and rapid emergence of resistance, necessitating structural innovations [1] [6].

The 1960s–1970s witnessed strategic derivatization efforts focused on the C3 and C4 positions of rifamycin's naphthoquinone core. Rifampicin (rifampin), created via 3-(4-methylpiperazinyliminomethyl) modification, emerged as a frontline TB drug due to superior oral absorption and bactericidal activity [1]. However, escalating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) cases underscored the urgent need for next-generation derivatives [1]. This imperative catalyzed exploration of diverse C3 modifications, including formylation and subsequent oxime ether formation, yielding compounds like 3-formylrifamycin SV O-(6-phenoxyhexyl)oxime designed to overcome existing resistance mechanisms [3] [8].

Table 1: Key Rifamycin Derivatives and Their Development Timeline

CompoundIntroduction YearKey Structural FeatureTherapeutic Impact
Rifamycin B1957Natural parent compoundLimited clinical use due to instability
Rifamycin SV1962Hydroquinone formFirst clinically used rifamycin; injectable formulations
Rifampicin19673-(4-Methylpiperazinyliminomethyl)Revolutionized TB therapy; oral bioavailability
3-Formylrifamycin SV1970sC3 aldehyde functionalizationSynthetic intermediate for oxime/amine derivatives
Rifaximin1985Non-absorbable; pyridoimidazoleGastrointestinal-selective antibiotic
C8 Oxime Derivatives1970sC3 O-alkyloxime chainsDemonstrated enhanced surfactant properties & potency

Structural Evolution from Rifamycin SV to Phenoxyhexyl-Oxime Derivatives

The structural journey from rifamycin SV to 3-formylrifamycin SV O-(6-phenoxyhexyl)oxime involves precise chemical alterations at the C3 position, each step optimizing specific pharmacological parameters. Rifamycin SV itself possesses a hydroquinone C1-C8 chromophore with a free C3 hydroxyl group, which serves as the primary site for chemical modifications [3] [6]. The initial critical transformation involves formylation at C3 using formaldehyde under controlled oxidative conditions or via Vilsmeier-Haack reaction, yielding 3-formylrifamycin SV (rifamycin AF) [9] [10]. This aldehyde intermediate (molecular formula C₃₈H₄₇NO₁₃, molecular weight 725.78 g/mol) introduces a versatile carbonyl group amenable to nucleophilic reactions [9] [10].

Oxime formation constitutes the subsequent strategic step. Condensation of 3-formylrifamycin SV with O-(6-phenoxyhexyl)hydroxylamine generates the corresponding oxime ether, replacing the aldehyde's hydrogen with a =N-O-(CH₂)₆-O-C₆H₅ moiety [3] [8]. The hexyl spacer in this modification serves dual purposes:

  • Lipophilicity Optimization: Bridges polar oxime nitrogen with the aromatic phenoxy terminus.
  • Conformational Flexibility: Facilitates optimal positioning for membrane interaction or target binding [3].

Notably, the phenoxy group introduces π-π stacking potential absent in earlier alkyl chain derivatives. This structural evolution from simple oximes (e.g., methyloxime) to complex ether-bearing chains was guided by structure-activity relationship (SAR) studies indicating that longer alkoxy chains enhance antibacterial efficacy against rifampicin-resistant strains. Specifically, derivatives with C8-C12 chains demonstrated superior surfactant properties correlating with improved bacterial membrane penetration [3].

Significance of Oxime Functionalization in Enhancing Pharmacological Activity

Oxime functionalization at C3 fundamentally reshapes rifamycin SV's physicochemical and biological profile through three primary mechanisms:

  • Resistance Mitigation:Oxime ethers exhibit altered binding interactions with RNA polymerase compared to rifampicin. The bulky phenoxyhexyl moiety sterically hinders common resistance mutations (e.g., rpoB Ser531Leu), thereby maintaining activity against rifampicin-resistant M. tuberculosis and Staphylococcus aureus strains [3] [8]. Early studies on alkyloxime derivatives demonstrated restoration of activity against RNA polymerase mutants unresponsive to rifampicin [3].

  • Enhanced Membrane Interaction:Surface activity studies reveal that oxime derivatives function as potent surfactants, reducing interfacial tension at bacterial membrane interfaces. The amphiphilic character arises from rifamycin's hydrophobic ansa chain combined with the polar oxime nitrogen and oxygen atoms. Derivatives like the C8 oxime exhibit critical micelle concentrations (CMC) as low as 0.2 mM, enabling membrane disruption and improved intracellular accumulation [3]. The phenoxyhexyl chain extends this surfactant capability through:

  • Hydrophobic anchoring via the phenyl ring
  • Lateral membrane association via the hexyl spacerThis dual mechanism promotes self-assembly at pathogen membranes, facilitating enhanced drug penetration [3].

Table 2: Impact of Oxime Substituents on Biological Activity

Oxime SubstituentChain LengthKey Property EnhancementBiological Consequence
MethylC1Minimal polarity increaseReduced activity vs. rifampicin
n-OctylC8Optimal surfactant properties (CMC: 0.2 mM)Enhanced activity against resistant strains
O-(2-Hydroxyethyl)C2 with OHIncreased H-bonding capacityImproved solubility; moderate potency
O-(6-Phenoxyhexyl)C6 with PhOπ-π Stacking capability + surfactant effectSuperior membrane disruption & target affinity
  • Molecular Recognition and Binding Affinity:The oxime group (=N-OH) introduces two hydrogen-bond acceptors (N, O) and one donor (O-H), contrasting with the single acceptor in carbonyl groups. This expanded hydrogen-bonding repertoire enables novel interactions with RNA polymerase residues. Computational modeling indicates the oxime oxygen forms stable H-bonds with Asn519 and Lys345 in S. aureus RNA polymerase, while the phenoxy group engages in hydrophobic contacts with Val340—a region inaccessible to rifampicin [8]. Additionally, the electron-withdrawing nature of the oxime nitrogen modulates electron density across the naphthoquinone ring, potentially enhancing π-stacking with key amino acids like His451 [8].

The strategic selection of the 6-phenoxyhexyl chain thus represents a convergence of steric, electronic, and physicochemical optimizations. By leveraging oxime chemistry, 3-formylrifamycin SV O-(6-phenoxyhexyl)oxime transcends the limitations of early rifamycins, embodying a rationally designed therapeutic candidate against evolving bacterial resistance [3] [8].

Properties

CAS Number

41970-88-1

Product Name

3-Formylrifamycin SV O-(6-phenoxyhexyl)oxime

IUPAC Name

[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-6-phenoxyhexoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Molecular Formula

C50H64N2O14

Molecular Weight

917.0 g/mol

InChI

InChI=1S/C50H64N2O14/c1-27-18-17-19-28(2)49(60)52-40-35(26-51-64-24-16-11-10-15-23-62-34-20-13-12-14-21-34)44(57)37-38(45(40)58)43(56)32(6)47-39(37)48(59)50(8,66-47)63-25-22-36(61-9)29(3)46(65-33(7)53)31(5)42(55)30(4)41(27)54/h12-14,17-22,25-27,29-31,36,41-42,46,54-58H,10-11,15-16,23-24H2,1-9H3,(H,52,60)/b18-17+,25-22+,28-19+,51-26+

InChI Key

PDZVXTXKZAMECM-WGWNJRDGSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCCCCCOC5=CC=CC=C5)C

Isomeric SMILES

CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCCCCCOC5=CC=CC=C5)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.